

Unraveling the Molecular Intricacies of MS-275 (Entinostat): A Technical Guide

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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

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A Note on Nomenclature: The designation "**CH 275**" is ambiguous in scientific literature, potentially referring to multiple distinct compounds. This guide focuses on the well-characterized Class I histone deacetylase (HDAC) inhibitor, MS-275, also known as Entinostat (SNDX-275). This compound has been the subject of extensive preclinical and clinical investigation, particularly in oncology.

This technical whitepaper provides a comprehensive overview of the molecular pathways modulated by MS-275, intended for researchers, scientists, and professionals in drug development. The content herein details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its signaling cascades.

Core Mechanism of Action: Selective HDAC Inhibition

MS-275 is a synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases, with particular activity against HDAC1 and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting Class I HDACs, MS-275 induces hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcriptional activation of a specific set of genes.[4][5] This epigenetic modulation is the primary mechanism through which MS-275 exerts its cellular effects.[3]

Beyond histones, MS-275 can also affect the acetylation status and function of non-histone proteins, including transcription factors and signaling molecules, further contributing to its diverse biological activities.[\[3\]](#)[\[5\]](#)

Quantitative Data Summary

The inhibitory activity of MS-275 against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been quantified in numerous studies. The following tables summarize this key data.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

| HDAC Isoform | IC50 Value | Source |
|--------------|-----------------------------|---|
| HDAC1 | 0.18 μ M - 0.51 μ M | [1] [2] [6] |
| HDAC2 | 0.453 μ M | [2] |
| HDAC3 | 0.248 μ M - 1.7 μ M | [1] [2] [6] |
| HDAC4 | >100 μ M | [1] |
| HDAC6 | >100 μ M | [1] [6] |
| HDAC8 | 44.9 μ M | [6] |
| HDAC10 | >100 μ M | [1] |

Table 2: Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines

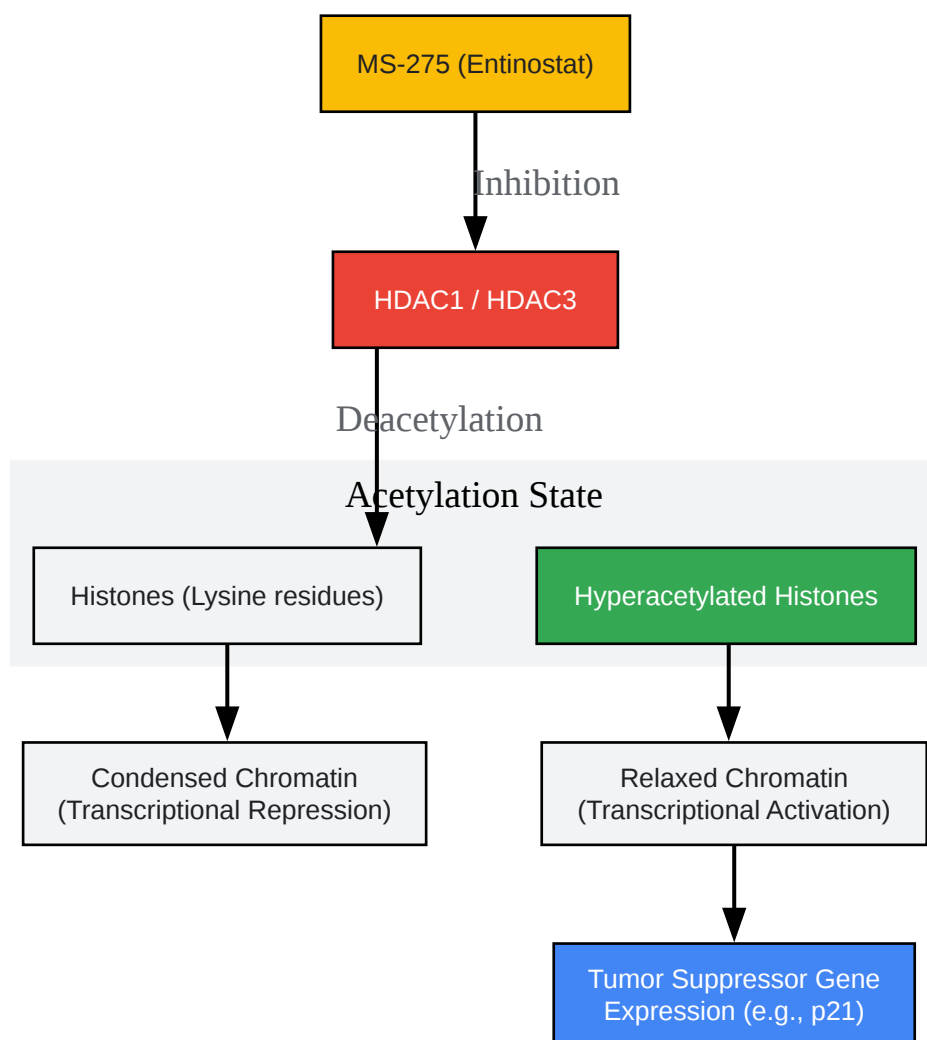
| Cell Line | Cancer Type | IC50 Value | Key Molecular Effects | Source |
|----------------------------|-----------------------------------|----------------------------------|--|---|
| U937, HL-60, K562, Jurkat | Leukemia | Dose-dependent | G1 arrest, differentiation (low dose); Apoptosis (high dose) | [1] [7] [8] |
| MOLM13, MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | < 1 μ M | FLT3 degradation, inactivation of Akt, ERK, STAT5 | [9] |
| HD-LM2, L-428, KM-H2 | Hodgkin Lymphoma | Sub-micromolar to low micromolar | Apoptosis, p21 upregulation, XIAP downregulation | [10] [11] |
| A2780, Calu-3, HT-29, etc. | Various Solid Tumors | 41.5 nM - 4.71 μ M | Proliferation inhibition | [1] |

Key Signaling Pathways and Molecular Effects

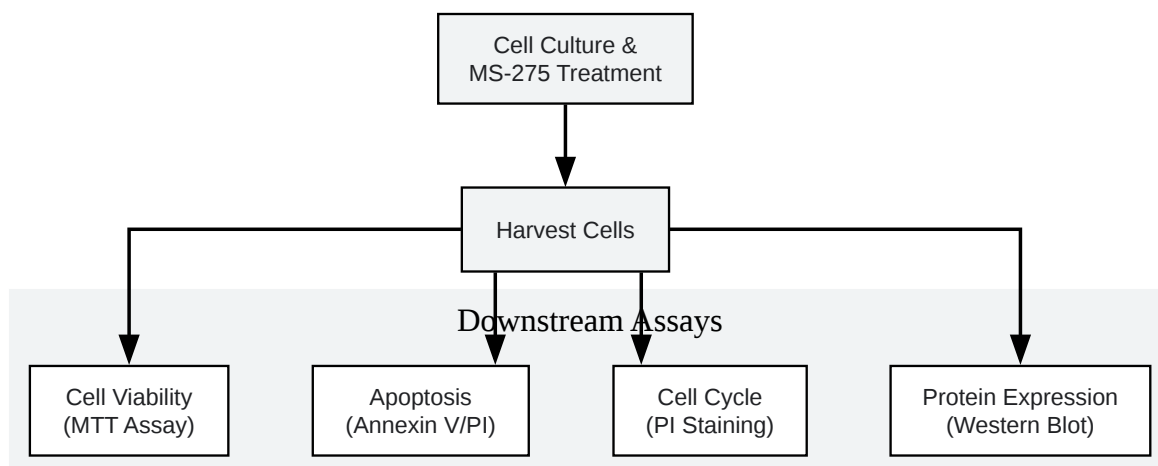
The inhibition of Class I HDACs by MS-275 triggers a cascade of downstream events that culminate in cell cycle arrest, differentiation, and apoptosis.

Histone Hyperacetylation and Gene Expression

The primary molecular event following MS-275 treatment is the accumulation of acetylated histones, particularly H3 and H4.[\[10\]](#) This leads to the reactivation of silenced tumor suppressor genes and other genes involved in cell cycle control and differentiation.[\[3\]](#)[\[5\]](#)







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